N'-[(Z)-amino(6-methoxy-2-oxo-2H-chromen-3-yl)methylidene]benzohydrazide N'-[(Z)-amino(6-methoxy-2-oxo-2H-chromen-3-yl)methylidene]benzohydrazide
Brand Name: Vulcanchem
CAS No.: 180403-53-6
VCID: VC11795169
InChI: InChI=1S/C18H15N3O4/c1-24-13-7-8-15-12(9-13)10-14(18(23)25-15)16(19)20-21-17(22)11-5-3-2-4-6-11/h2-10H,1H3,(H2,19,20)(H,21,22)
SMILES: COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=NNC(=O)C3=CC=CC=C3)N
Molecular Formula: C18H15N3O4
Molecular Weight: 337.3 g/mol

N'-[(Z)-amino(6-methoxy-2-oxo-2H-chromen-3-yl)methylidene]benzohydrazide

CAS No.: 180403-53-6

Cat. No.: VC11795169

Molecular Formula: C18H15N3O4

Molecular Weight: 337.3 g/mol

* For research use only. Not for human or veterinary use.

N'-[(Z)-amino(6-methoxy-2-oxo-2H-chromen-3-yl)methylidene]benzohydrazide - 180403-53-6

Specification

CAS No. 180403-53-6
Molecular Formula C18H15N3O4
Molecular Weight 337.3 g/mol
IUPAC Name N-[(Z)-[amino-(6-methoxy-2-oxochromen-3-yl)methylidene]amino]benzamide
Standard InChI InChI=1S/C18H15N3O4/c1-24-13-7-8-15-12(9-13)10-14(18(23)25-15)16(19)20-21-17(22)11-5-3-2-4-6-11/h2-10H,1H3,(H2,19,20)(H,21,22)
Standard InChI Key OIUUYAFUASGLIH-UHFFFAOYSA-N
Isomeric SMILES COC1=CC2=C(C=C1)OC(=O)C(=C2)/C(=N/NC(=O)C3=CC=CC=C3)/N
SMILES COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=NNC(=O)C3=CC=CC=C3)N
Canonical SMILES COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=NNC(=O)C3=CC=CC=C3)N

Introduction

Structural Characteristics and Molecular Configuration

Core Architecture

The compound’s structure integrates two pharmacologically significant units:

  • A 6-methoxy-2-oxo-2H-chromen-3-yl group, a coumarin derivative with a methoxy substituent at position 6 and a ketone at position 2.

  • A benzohydrazide moiety linked via a methylidene bridge in the Z-configuration.

The Z stereochemistry is critical for molecular geometry, influencing intermolecular interactions and biological activity. The isomeric SMILES string COC1=CC2=C(C=C1)OC(=O)C(=C2)/C(=N/NC(=O)C3=CC=CC=C3)/N confirms the spatial arrangement of substituents around the imine bond.

Spectroscopic and Computational Data

  • InChI Key: OIUUYAFUASGLIH-UHFFFAOYSA-N

  • Hydrogen Bonding: The presence of NH and carbonyl groups enables hydrogen bonding, as evidenced by IR peaks at 3247 cm⁻¹ (NH stretch) and 1729 cm⁻¹ (lactone C=O) .

  • Tautomerism: Analogous iminochromenes exhibit equilibrium between imine and enamine forms, a property likely shared by this compound .

Table 1: Molecular Properties

PropertyValue
CAS No.180403-53-6
Molecular FormulaC₁₈H₁₅N₃O₄
Molecular Weight337.3 g/mol
IUPAC NameN-[(Z)-[Amino-(6-methoxy-2-oxochromen-3-yl)methylidene]amino]benzamide
SMILESCOC1=CC2=C(C=C1)OC(=O)C(=C2)C(=NNC(=O)C3=CC=CC=C3)N

Synthesis and Reaction Pathways

Condensation-Based Synthesis

The primary route involves acid-catalyzed condensation between 6-methoxy-2-oxo-2H-chromen-3-ylamine and benzohydrazide. This aligns with methods for analogous hydrazide-coumarin hybrids. Key steps include:

  • Nucleophilic Attack: The amine group of chromen-3-ylamine attacks the carbonyl carbon of benzohydrazide.

  • Dehydration: Elimination of water forms the imine (C=N) bond, stabilized by conjugation with the aromatic systems .

Reaction Challenges

  • Regioselectivity: Competing reactions at the coumarin’s C-3 vs. C-4 positions may necessitate directing groups.

  • Byproduct Formation: Ammonia liberation during condensation requires efficient venting .

Physicochemical Properties

Solubility and Stability

  • Solubility: Limited aqueous solubility due to aromaticity; soluble in polar aprotic solvents (DMSO, DMF).

  • Stability: Susceptible to hydrolysis under acidic or alkaline conditions, reverting to benzohydrazide and coumarin precursors.

Thermal Behavior

  • Melting Point: Analogous compounds melt between 187–189°C, suggesting similar thermal stability .

  • Thermogravimetric Analysis (TGA): Expected decomposition above 250°C, consistent with conjugated systems.

Applications in Materials Science

Fluorescent Probes

Coumarin derivatives are widely used as fluorophores. The methoxy group in this compound may redshift emission, enabling bioimaging applications.

Coordination Chemistry

The hydrazide moiety can act as a polydentate ligand, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic or sensing applications.

Future Research Directions

  • Pharmacological Profiling: Screen against cancer cell lines and antibiotic-resistant pathogens.

  • Crystallography: Resolve X-ray structure to confirm Z-configuration and intermolecular interactions.

  • Derivatization: Introduce electron-withdrawing groups to modulate electronic properties.

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